N-(4-Acetylphenyl)-4-bromobenzamide
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Overview
Description
N-(4-Acetylphenyl)-4-bromobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-4-bromobenzamide typically involves the reaction of 4-bromoaniline with 4-acetylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of high-purity starting materials and efficient catalysts ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-4-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution: Formation of N-(4-Acetylphenyl)-4-substituted benzamides.
Oxidation: Formation of N-(4-Carboxyphenyl)-4-bromobenzamide.
Reduction: Formation of N-(4-Hydroxyphenyl)-4-bromobenzamide.
Coupling: Formation of biaryl derivatives with various substituents.
Scientific Research Applications
N-(4-Acetylphenyl)-4-bromobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and materials.
Materials Science: It is used in the development of novel polymers and materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-4-bromobenzamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, while the bromobenzamide moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl)-4-chlorobenzamide
- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(4-Acetylphenyl)-4-bromobenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in halogen bonding and can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H12BrNO2 |
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Molecular Weight |
318.16 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-bromobenzamide |
InChI |
InChI=1S/C15H12BrNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19) |
InChI Key |
QGQIZTUSZYYDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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